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4-Fluoro-5-methylpicolinonitrile

Cat. No.: B13941887
M. Wt: 136.13 g/mol
InChI Key: PHTQIHHSCLUCRT-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Pyridine (B92270) Scaffolds

Halogenated pyridines are a class of compounds where one or more hydrogen atoms on the pyridine ring are replaced by halogen atoms (F, Cl, Br, I). This substitution has profound effects on the molecule's properties. Halogens, being highly electronegative, modulate the electron density of the pyridine ring, influencing its reactivity, metabolic stability, and biological activity. acs.org

Fluorine, in particular, offers unique advantages. Its small size allows it to act as a "bioisostere" of a hydrogen atom, meaning it can replace hydrogen without significantly altering the molecule's shape, yet its high electronegativity can enhance binding affinities to biological targets and improve metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov The presence of a fluorine atom, as seen in 4-Fluoro-5-methylpicolinonitrile, makes the pyridine scaffold an attractive building block in medicinal chemistry. acs.org The strategic placement of both a fluorine atom and a methyl group on the pyridine ring creates a specific electronic and steric environment, rendering the compound a valuable and specialized intermediate for more complex molecular architectures.

Significance of Nitrile Functionalization in Pyridine Systems

The nitrile group (–C≡N) is a versatile and valuable functional group in organic synthesis. When attached to a pyridine ring, as in a picolinonitrile, it acts as a strong electron-withdrawing group. This electronic influence makes the pyridine ring more susceptible to nucleophilic substitution reactions, a key strategy for further functionalization. nih.gov

Moreover, the nitrile group itself is a synthetic linchpin, capable of being transformed into a variety of other functional groups. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring. This chemical versatility allows chemists to use fluorinated picolinonitriles as starting materials to access a wide array of more complex pyridine derivatives. researchgate.net The nitrile group can also participate in coordination with metal catalysts, which can be advantageous in certain catalytic processes. nih.gov

Overview of Research Trajectories for Fluorinated Picolinonitrile Derivatives

Research involving fluorinated picolinonitrile derivatives like this compound is largely driven by the demand for novel molecules in drug discovery and materials science. These compounds serve as key intermediates in the synthesis of highly functionalized molecules with potential therapeutic applications.

The trajectory of this research often involves multi-step synthetic sequences where the fluorinated picolinonitrile core is elaborated upon. For example, the fluorine atom can be displaced by various nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction, while the nitrile group can be converted to other functionalities as previously mentioned. This modular approach allows for the creation of libraries of related compounds for biological screening.

These derivatives are frequently investigated as potential inhibitors of enzymes, such as kinases, which are critical targets in oncology. The specific substitution pattern of this compound provides a unique scaffold that medicinal chemists can exploit to achieve high potency and selectivity for a given biological target.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1360039-16-1
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
Appearance White to off-white solid
Melting Point 68-72 °C

Note: Physical properties can vary slightly depending on the source and purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2 B13941887 4-Fluoro-5-methylpicolinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

4-fluoro-5-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H5FN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,1H3

InChI Key

PHTQIHHSCLUCRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=C1)C#N)F

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for 4 Fluoro 5 Methylpicolinonitrile

Direct Fluorination Approaches (e.g., using N-F fluorinating agents)

Direct C-H fluorination of pyridine (B92270) rings presents an atom-economical approach to synthesizing fluorinated pyridines. nih.gov Electrophilic fluorinating agents, often referred to as "N-F" reagents, are commonly employed for this purpose. nih.govnih.gov

One notable method utilizes Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a powerful electrophilic fluorinating agent. nih.govacs.org The reaction of 1,2-dihydropyridines with Selectfluor® in acetonitrile (B52724) can yield 3-fluoro-3,6-dihydropyridines, which can subsequently eliminate hydrogen fluoride (B91410) to form the corresponding fluorinated pyridines. nih.gov The reaction conditions, including solvent and temperature, are crucial for optimizing the yield and selectivity of the fluorination process. nih.gov

Another approach involves the use of silver(II) fluoride (AgF2), which allows for the site-selective fluorination of a single carbon-hydrogen bond in pyridines and diazines at ambient temperature. nih.govresearchgate.net This method exhibits high selectivity for fluorination at the position adjacent to the nitrogen atom. nih.govpkusz.edu.cn The mild conditions and high functional group tolerance make this a valuable technique for accessing fluorinated derivatives of medicinally important compounds. nih.govacs.org

N-Fluorobenzenesulfonimide (NFSI) is another widely used N-F reagent for the direct fluorination of various aromatic and heteroaromatic compounds. researchgate.net

Table 1: Examples of N-F Reagents for Direct Fluorination

Reagent Name Chemical Name Key Features
Selectfluor® 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Powerful electrophilic fluorinating agent. nih.govacs.org
Silver(II) Fluoride AgF2 Enables site-selective C-H fluorination adjacent to nitrogen. nih.govpkusz.edu.cn

Halogen Exchange Reactions (e.g., from bromo or chloro precursors)

Halogen exchange (HALEX) fluorination is a classical and widely used method for introducing fluorine into aromatic rings, including pyridines. This reaction typically involves the displacement of a chloro or bromo substituent with fluoride, often using an alkali metal fluoride like potassium fluoride (KF). researchgate.net

The efficiency of the HALEX reaction is influenced by several factors, including the nature of the solvent, the presence of a phase-transfer catalyst, and the reaction temperature. researchgate.net For instance, the fluorination of 4-chlorobenzaldehyde (B46862) using spray-dried KF in the presence of a phase-transfer catalyst and nitrobenzene (B124822) as a solvent has been shown to produce 4-fluorobenzaldehyde (B137897) in good yield. researchgate.net

In the context of pyridine derivatives, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution of a halogen with fluoride. For example, the synthesis of meta-fluorinated pyridines has been achieved through halogen substitution on pyridine N-oxides, which activates the ring towards nucleophilic attack. nih.gov The subsequent reduction of the N-oxide provides the desired fluorinated pyridine. nih.gov

Fluorination during Ring Closure Methodologies (e.g., cycloaddition reactions)

The construction of the fluorinated pyridine ring through cycloaddition reactions offers a powerful alternative to the direct fluorination of a pre-existing pyridine ring. nih.govnumberanalytics.com These methods often provide high regioselectivity and stereoselectivity. numberanalytics.com

One such approach is the Diels-Alder reaction, a [4+2] cycloaddition that can form a six-membered ring, which can then be aromatized to a pyridine. acsgcipr.org Inverse electron-demand Diels-Alder reactions, where the nitrogen atom is part of an electron-poor diene system, are particularly successful in synthesizing pyridines. acsgcipr.org The initial cycloadduct often extrudes a small molecule to form a dihydropyridine, which then aromatizes. acsgcipr.org

Another important method is 1,3-dipolar cycloaddition, which forms a five-membered ring. libretexts.org While not directly forming a six-membered pyridine ring, this method can be used to synthesize precursors that can be further transformed into pyridines.

Rhodium(III)-catalyzed C–H functionalization provides a route to multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is notable for its ability to couple terminal alkynes with high regioselectivity. nih.gov

A method for synthesizing diversely substituted 3-fluoropyridines from two ketone components has also been described. acs.org This process involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate. acs.org

Reaction Mechanisms and Mechanistic Investigations of 4 Fluoro 5 Methylpicolinonitrile

Detailed Pathways of Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings, such as the pyridine (B92270) core in 4-Fluoro-5-methylpicolinonitrile. This two-step addition-elimination mechanism involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of a leaving group, in this case, the fluoride (B91410) ion, restores the ring's aromaticity. libretexts.org

The presence of strong electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. quora.com In this compound, the nitrile group and the ring nitrogen atom significantly lower the electron density of the pyridine ring, facilitating this reaction. The reaction generally proceeds as follows:

Nucleophilic Attack: A nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of the tetrahedral Meisenheimer intermediate. The negative charge is delocalized across the aromatic system and is stabilized by the electron-withdrawing nitrile group and the pyridine nitrogen. libretexts.orgbldpharm.com

Leaving Group Elimination: The aromaticity is restored by the elimination of the fluoride ion, which is a competent leaving group in this context, yielding the substituted product. libretexts.org

Role of Fluorine Activation in SNAr

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, which disrupts the aromaticity of the ring. libretexts.org The nature of the halogen substituent plays a critical role in this step. Contrary to its poor leaving group ability in SN1 and SN2 reactions, fluorine is an excellent activating group and leaving group in SNAr. This is attributed to its high electronegativity. libretexts.orgacs.org

The strong inductive electron-withdrawing effect of the fluorine atom polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. libretexts.org Furthermore, this high electronegativity effectively stabilizes the developing negative charge in the Meisenheimer intermediate, thereby lowering the activation energy of the first, rate-limiting step. libretexts.org Consequently, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be approximately 320 times faster than that of 2-chloropyridine. acs.orgwikipedia.org This "element effect" in activated aryl substrates is generally characterized by the leaving group reactivity order of F > NO2 > Cl ≈ Br > I. masterorganicchemistry.com

Influence of Methyl and Nitrile Substituents on Regioselectivity and Kinetics

The regioselectivity and kinetics of SNAr reactions are profoundly influenced by the electronic properties of the other ring substituents.

Methyl Group (-CH3): The methyl group is an electron-donating group through induction and hyperconjugation. This effect increases the electron density on the pyridine ring, which generally deactivates the ring towards nucleophilic attack. In the case of this compound, the methyl group is at the 5-position, meta to the leaving group. Its deactivating effect is therefore less pronounced than if it were in an ortho or para position.

The combined influence of these groups results in a finely tuned reactivity. The strong activation by the fluorine, the ring nitrogen, and the nitrile group outweighs the mild deactivating effect of the methyl group, making this compound a viable substrate for SNAr reactions. The substitution will occur regioselectively at the C4 position, displacing the fluorine atom.

Electrophilic Reactions of the Fluorinated Picolinonitrile Core

Electrophilic aromatic substitution on the this compound core is generally disfavored. The pyridine ring itself is inherently electron-deficient compared to benzene, a characteristic that is significantly amplified by the potent electron-withdrawing effects of both the fluorine atom and the nitrile group. acs.org These groups reduce the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. acs.org

Reactions like nitration or halogenation, which are common for many aromatic compounds, would require extremely harsh conditions and are likely to be low-yielding or unsuccessful. masterorganicchemistry.com The high activation energy barrier for an electrophile to attack the electron-poor ring makes such reactions synthetically challenging. youtube.com For instance, even for benzene, halogenation with chlorine or bromine requires a Lewis acid catalyst to generate a sufficiently strong electrophile; for a heavily deactivated ring like this compound, this barrier is substantially higher. khanacademy.org

Reaction Stereoselectivity and Regioselectivity Studies in Pyridine Fluorination

The synthesis of fluorinated pyridines, including precursors to this compound, often relies on direct C-H fluorination. The regioselectivity of these reactions is a key consideration. A notable method for the site-selective fluorination of pyridines and diazines utilizes silver(II) fluoride (AgF₂).

This method exhibits remarkable selectivity for the C-H bond adjacent to the ring nitrogen (the C2 and C6 positions). The reaction is typically rapid, occurring at ambient temperature, and is tolerant of a wide range of functional groups.

The regioselectivity is dictated by the existing substituents on the pyridine ring:

Directing Effects: Studies on 3-substituted pyridines show that fluorination occurs with exclusive selectivity at the 2-position for substrates containing halo, alkoxy, cyano, or CF₃ groups. acs.org Conversely, 3-alkyl substituted pyridines tend to give a mixture of 2-fluoro and 6-fluoro isomers. acs.org

Electronic Effects: In competition experiments, more electron-rich (more basic) pyridine systems are fluorinated preferentially over less electron-rich ones. acs.org

For a hypothetical synthesis of this compound via this route, one would need to consider the directing effects of the pre-existing methyl and nitrile groups. Based on the established principles, fluorinating a 3-methyl-2-cyanopyridine would likely be complex, with the directing effects of the cyano and methyl groups influencing the final position of the fluorine atom.

Computational Elucidation of Reaction Transition States and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the reaction mechanisms of fluorinated pyridines. These studies provide detailed insights into the structures and energies of transition states and intermediates that are often difficult to observe experimentally.

For SNAr Reactions:

Transition State Stabilization: DFT calculations confirm that electron-withdrawing groups, such as nitro or cyano groups, stabilize the transition state of nucleophilic attack, thereby lowering the activation energy barrier.

Concerted vs. Stepwise Mechanisms: Recent computational and experimental work has highlighted the existence of a concerted nucleophilic aromatic substitution (CSNAr) pathway that proceeds through a single transition state rather than a discrete Meisenheimer intermediate. This pathway is often facilitated by alkali-metal cations that stabilize the departing fluoride ion. masterorganicchemistry.com Natural Population Analysis (NPA) of these transition states shows negative charge distribution on the aromatic ring, the leaving fluorine atom, and the incoming nucleophile, which is characteristic of a concerted mechanism. masterorganicchemistry.com

Leaving Group Effects: Computational studies on N-methylpyridinium compounds indicate that for good leaving groups like Cl, Br, and I, the loss of the leaving group is a concerted E2 elimination. For poorer leaving groups like F and CN, the mechanism is more E1cB-like, involving a distinct intermediate. masterorganicchemistry.com

For Radical Reactions:

Intermediate Geometries and Energetics: DFT calculations have been employed to examine the geometries and energetics of complexes between fluoropyridines and metal radicals, such as Mg˙+. These studies help to map out the potential energy surfaces for reactions involving C-F bond activation and the formation of pyridyne radical cations.

These computational models provide a deeper understanding of the factors controlling reactivity, regioselectivity, and the specific mechanistic pathways available to compounds like this compound.

Theoretical and Computational Chemistry Studies of 4 Fluoro 5 Methylpicolinonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are central to understanding the electronic behavior of a molecule.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For 4-Fluoro-5-methylpicolinonitrile, DFT studies would typically involve the calculation of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Global reactivity descriptors, which quantify the chemical reactivity of a molecule, can be derived from the HOMO and LUMO energies. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

While specific values for this compound are not available, a hypothetical data table based on a typical DFT calculation is presented below.

Table 1: Hypothetical Reactivity Descriptors for this compound

Parameter Symbol Formula Hypothetical Value (eV)
HOMO Energy EHOMO - -6.8
LUMO Energy ELUMO - -1.2
Energy Gap ΔE ELUMO - EHOMO 5.6
Electronegativity χ -(EHOMO + ELUMO)/2 4.0
Chemical Hardness η (ELUMO - EHOMO)/2 2.8
Global Softness S 1/(2η) 0.18

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), can provide highly accurate calculations of the electronic configuration and thermodynamic stability of this compound. These calculations would yield precise energies, bond lengths, and bond angles, offering a detailed picture of the molecule's geometry and stability.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could be employed to study the conformational flexibility of the methyl group and the nature of intermolecular interactions in the condensed phase. By simulating the motion of atoms over time, MD can reveal how this compound molecules interact with each other and with solvent molecules, providing insights into its physical properties like boiling point and solubility.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties. For this compound, this would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts for ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate electronic transition energies and predict the UV-Vis absorption spectrum.

A hypothetical table of predicted vibrational frequencies is shown below.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
C≡N stretch 2240
Aromatic C-C stretch 1600-1450
C-F stretch 1250

Analysis of Charge Distribution and Electrostatic Potential Maps

Analysis of the charge distribution and the molecular electrostatic potential (MEP) map would provide a visual representation of the electron density around the molecule. The MEP map is particularly useful for identifying electrophilic and nucleophilic sites. For this compound, the electronegative fluorine and nitrogen atoms would be expected to be regions of negative electrostatic potential (electron-rich), while the hydrogen atoms of the methyl group would be regions of positive electrostatic potential (electron-poor).

Theoretical Insights into Tautomerism

Tautomerism is a form of isomerism involving the migration of a proton. For this compound, it is not expected to exhibit significant tautomerism as it lacks the typical functional groups (e.g., keto-enol systems) where this is common. However, theoretical calculations could definitively confirm the stability of the given form relative to any potential tautomers.

Based on a comprehensive search of publicly available scientific databases and literature, detailed experimental data specifically for the chemical compound This compound is not available. This includes a lack of published research findings for its advanced spectroscopic and structural elucidation.

Therefore, it is not possible to generate an article with the requested detailed content and data tables for the following sections:

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Fluoro 5 Methylpicolinonitrile

X-ray Crystallography for Solid-State Structural Determination

Without access to primary research data from laboratory analysis of 4-Fluoro-5-methylpicolinonitrile, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Chiroptical Spectroscopy for Stereochemical Assignment (if chiral derivatives are relevant)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if a chiral center were to be introduced into the molecule, for instance, through substitution at the methyl group to create a stereogenic center (e.g., a 1-hydroxyethyl group), the resulting enantiomers would interact differently with plane-polarized light. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would then become essential for assigning the absolute configuration of these chiral derivatives.

In such a hypothetical scenario, the CD spectrum would show positive or negative absorption bands (Cotton effects) corresponding to the electronic transitions of the chromophoric pyridine (B92270) ring. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., the R- or S-enantiomer), the absolute configuration of the synthesized chiral derivative could be unambiguously determined.

While no chiral derivatives of this compound have been reported in the literature, the principles of chiroptical spectroscopy remain a powerful tool for the stereochemical elucidation of any such compounds that may be synthesized in the future.

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS)

Chromatographic methods are central to the separation and analysis of 4-Fluoro-5-methylpicolinonitrile from reaction mixtures, biological samples, or environmental matrices. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is a viable method for the analysis of this compound. In GC, the compound would be vaporized and separated from other components based on its boiling point and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that allows for definitive identification. While specific GC-MS data for this compound is not readily available, a predicted spectrum can be inferred based on its structure. hmdb.ca

Expected Retention Behavior: The retention time would be influenced by the column polarity. A nonpolar column would primarily separate based on boiling point, while a more polar column would have stronger interactions with the polar nitrile group and the pyridine (B92270) ring's nitrogen.

Expected Fragmentation Pattern: Electron ionization (EI) would likely lead to the cleavage of the methyl group, the fluorine atom, and potentially the cyano group, resulting in a characteristic fragmentation pattern that can be used for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing less volatile or thermally labile compounds. nih.gov For this compound, reverse-phase HPLC would be a common approach. nih.govnih.govresearchgate.net

Stationary Phases: Standard C8 or C18 columns are often used in reverse-phase chromatography. researchgate.net However, for fluorinated compounds, pentafluorophenyl (PFP) stationary phases can offer alternative selectivity and enhanced retention due to specific interactions like π-π, dipole, and ionic interactions. chromatographyonline.comresearchgate.net

Mobile Phases: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The use of a fluorinated eluent, such as trifluoroethanol, with a standard C8 column has been shown to improve the separation of fluorinated compounds. nih.govnih.govresearchgate.net

Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high sensitivity and selectivity for quantification. nih.gov Electrospray ionization (ESI) in positive ion mode would be expected to protonate the pyridine nitrogen, yielding a strong [M+H]⁺ signal.

Table 1: Illustrative Chromatographic Parameters for this compound Analysis

Parameter GC-MS LC-MS/MS
Column 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) 100 mm x 2.1 mm, 3.5 µm particle size (e.g., C18 or PFP)
Mobile Phase Helium carrier gas Gradient of Water (with 0.1% Formic Acid) and Acetonitrile
Ionization Mode Electron Ionization (EI), 70 eV Electrospray Ionization (ESI), Positive Mode
Detection Full Scan (m/z 50-300) and Selected Ion Monitoring (SIM) Multiple Reaction Monitoring (MRM)
Expected [M+H]⁺ (m/z) N/A 153.05

| Hypothetical MRM Transition | N/A | 153.05 -> 126.04 (Loss of HCN) |

This table is for illustrative purposes and actual parameters would require experimental optimization.

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis)

UV-Vis spectrophotometry can be a straightforward and cost-effective method for the quantification of this compound, particularly when coupled with a separation technique like HPLC. The pyridine ring system, an aromatic heterocycle, is a chromophore that absorbs light in the UV region. Substituents on the pyridine ring, such as the fluoro, methyl, and nitrile groups, will influence the wavelength of maximum absorbance (λmax) and the molar absorptivity. rsc.org

The quantitative determination would rely on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. HPLC-UV analysis is a frequently reported technique for the determination of various compounds in different matrices. nih.gov

Table 2: Hypothetical UV-Vis Spectral Data for this compound in Methanol

Parameter Value
λmax 1 ~220 nm
λmax 2 ~270 nm

| Molar Absorptivity (ε) at λmax 2 | ~2500 L mol⁻¹ cm⁻¹ |

This table presents hypothetical data based on typical pyridine derivatives and requires experimental verification.

Electrochemical Detection Methods and Redox Behavior

The electrochemical properties of this compound can be exploited for its detection and for studying its redox behavior. Techniques like cyclic voltammetry (CV) can provide insights into the oxidation and reduction potentials of the molecule. The pyridine nucleus is known to undergo electrochemical reactions. mdpi.comscilit.comacs.org

The electronic nature of the substituents on the pyridine ring plays a significant role in its redox potential. mdpi.com

Electron-withdrawing groups (like the fluoro and cyano groups) generally make reduction easier (occur at less negative potentials) and oxidation more difficult.

Electron-donating groups (like the methyl group) tend to make reduction more difficult and oxidation easier.

In this compound, the combined effect of the strong electron-withdrawing fluoro and cyano groups would likely dominate, making the compound susceptible to reduction. The redox processes for pyridine derivatives are often irreversible. mdpi.comscilit.com The electrochemical behavior can be harnessed for sensitive detection using electrochemical detectors coupled with HPLC.

Table 3: Predicted Redox Behavior of this compound

Process Expected Potential Range (vs. Ag/AgCl) Characteristics
Reduction -0.8 V to -1.5 V Irreversible, one-electron reduction of the pyridinium (B92312) ion or the pyridine ring. acs.org

| Oxidation | > +1.5 V | Likely difficult to oxidize due to the presence of electron-withdrawing groups. |

This table is based on the general electrochemical behavior of substituted pyridines and requires experimental validation for this compound.

Development of High-Throughput Screening Assays for Chemical Reactivity Studies

High-throughput screening (HTS) allows for the rapid testing of a large number of chemical reactions in parallel, making it an invaluable tool for studying the reactivity of this compound under various conditions. nih.govunchainedlabs.com HTS assays can be developed to explore its reactivity with different nucleophiles, catalysts, or under various reaction conditions (e.g., temperature, solvent).

A typical HTS workflow for reactivity studies would involve:

Assay Design: Dispensing this compound into a multi-well plate (e.g., 96 or 384 wells).

Reagent Addition: Adding a library of different reactants (e.g., amines, thiols, organometallic reagents) to the wells.

Reaction Incubation: Allowing the reactions to proceed under controlled conditions.

Analysis: Using a rapid analytical technique, such as LC-MS or fluorescence spectroscopy, to determine the extent of reaction in each well. nih.govbiorxiv.org

For example, an HTS assay could be designed to screen for optimal conditions for nucleophilic aromatic substitution of the fluorine atom. The assay could monitor the disappearance of the starting material or the appearance of the product using rapid LC-MS analysis.

Sample Preparation and Derivatization for Analytical Studies

Effective sample preparation is critical for accurate and reliable analysis, especially in complex matrices like biological fluids or environmental samples. The goal is to isolate this compound from interfering substances and concentrate it to a level suitable for detection.

Sample Preparation:

Protein Precipitation: For plasma or serum samples, a simple one-step protein precipitation with a solvent like acetonitrile can be an effective method to remove proteins before LC-MS analysis. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate).

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte or interferences. For this compound, a reverse-phase or a mixed-mode cation exchange sorbent could be effective.

Derivatization: Derivatization is the process of chemically modifying an analyte to improve its analytical properties. mdpi.commdpi-res.com While this compound has features amenable to direct analysis, derivatization could be employed in specific scenarios.

To Enhance GC Performance: Although likely volatile enough for GC, derivatization is a common strategy to improve the chromatographic properties of some compounds.

To Introduce a Fluorescent Tag: If the native UV absorbance or fluorescence is insufficient for the required sensitivity, the molecule could potentially be derivatized. For instance, if the nitrile group were hydrolyzed to a carboxylic acid, it could then be reacted with a fluorescent labeling agent. The conversion of amides to nitriles is a known process. google.comchemistrysteps.com Similarly, derivatization of other functional groups, such as hydroxyl groups, with reagents like picolinates has been used to enhance HPLC analysis. researchgate.netnih.gov Reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate have been used to derivatize vitamin D metabolites for enhanced LC-MS/MS detection. nih.gov AccQ-Fluor reagent is another example used for derivatizing amines. pjoes.com

The necessity and choice of a derivatization strategy would depend entirely on the specific analytical challenge and the required sensitivity.

Table of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Methanol
Trifluoroethanol
Formic Acid
Ethyl acetate
2-fluoro-1-methylpyridinium p-toluene sulfonate

Structure Activity Relationship Sar Principles in Derivative Design Excluding Clinical Outcomes

Systematic Structural Modifications of the 4-Fluoro-5-methylpicolinonitrile Core and Substituents

The this compound scaffold offers multiple points for systematic structural modification to modulate its chemical and physical properties. These modifications can be broadly categorized into alterations of the core pyridine (B92270) ring and variations of its substituents.

Modifications of the Pyridine Core:

The pyridine ring itself can be altered, for instance, by introducing additional substituents or by changing the position of the existing ones. While the core "picolinonitrile" structure (a pyridine ring with a nitrile group) is maintained, the relative positions of the fluoro, methyl, and nitrile groups can significantly impact the electronic distribution and steric environment of the molecule.

Modifications of the Substituents:

Fluorine Substitution: The fluorine atom at the C4 position is a key feature, influencing the ring's electronics through its strong electron-withdrawing inductive effect. This can be substituted with other halogens (Cl, Br, I) to study the impact of both electronegativity and atomic size on reactivity.

Methyl Group Variation: The methyl group at the C5 position can be replaced with other alkyl groups of varying size and branching (e.g., ethyl, isopropyl, tert-butyl) to probe steric effects. Alternatively, it can be substituted with electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the pyridine ring.

Nitrile Group Chemistry: The nitrile group at the C2 position is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to generate more complex heterocyclic systems.

Systematic modifications are exemplified in the synthesis of related fluorinated pyrimidines and pyrazoles, where different amidine and hydrazine (B178648) precursors are used to construct a variety of substituted heterocyclic rings. nih.gov

Correlating Structural Changes with Chemical Reactivity Profiles (e.g., SNAr rates, selectivity)

The substituents on the picolinonitrile ring play a crucial role in dictating its reactivity, particularly in reactions like Nucleophilic Aromatic Substitution (SNAr). The fluorine atom, being a good leaving group in SNAr reactions, is activated by the electron-withdrawing nitrile group.

The rate of SNAr reactions on the this compound core is expected to be sensitive to the electronic nature of the other substituents. For instance, replacing the methyl group with a more electron-withdrawing group would likely increase the rate of nucleophilic attack at the C4 position. Conversely, an electron-donating group would decrease the rate.

The regioselectivity of SNAr reactions is also a key consideration. In cases where multiple potential leaving groups are present, the position of the activating group (the nitrile group) directs the nucleophilic attack.

Structural Modification Predicted Effect on SNAr Rate at C4 Rationale
Replacement of C5-methyl with -NO2IncreaseIncreased electrophilicity of the pyridine ring
Replacement of C5-methyl with -OCH3DecreaseDecreased electrophilicity of the pyridine ring
Replacement of C4-fluoro with -chloroDecreaseC-F bond is generally more polarized for SNAr

This table is illustrative and based on established principles of SNAr reactions.

Computational Approaches to Predict SAR (e.g., QSAR modeling for chemical properties)

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for predicting the chemical properties and reactivity of molecules based on their structural features. For this compound derivatives, QSAR can be employed to build models that correlate structural descriptors with properties such as reaction rates, selectivity, or physical characteristics like solubility and melting point.

The process typically involves:

Data Set Generation: Synthesizing a library of derivatives with systematic structural variations.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., electronic, steric, topological) for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that links the descriptors to the observed property.

Model Validation: Testing the predictive power of the model on a separate set of compounds.

QSAR studies on related heterocyclic compounds like quinolines and pyridine-substituted pyrimidines have successfully been used to predict their activities and properties, demonstrating the applicability of this approach to the picolinonitrile scaffold. nih.govnih.gov

Ligand Design Principles Based on Picolinonitrile Scaffolds for Non-Biological Targets (e.g., catalysts, materials)

The picolinonitrile scaffold is a promising platform for the design of ligands for various non-biological applications, including catalysis and materials science. The nitrogen atom of the pyridine ring and the nitrile group can both coordinate to metal centers, making these compounds potential bidentate or monodentate ligands.

In Catalysis:

Picolinonitrile-based ligands can be used to synthesize transition metal complexes for a variety of catalytic transformations. The electronic and steric properties of the ligand can be fine-tuned through the modifications described in section 7.1 to influence the catalytic activity and selectivity of the metal center. For example, bulky substituents near the coordination site can create a specific steric environment that favors a particular reaction pathway.

In Materials Science:

The rigid, aromatic nature of the picolinonitrile core makes it an attractive building block for functional organic materials. Derivatives of this compound could be explored for applications such as:

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the scaffold can be tuned to achieve desired emission colors and efficiencies.

Sensors: The interaction of the ligand with specific analytes could lead to a detectable change in its optical or electronic properties.

Metal-Organic Frameworks (MOFs): The picolinonitrile unit can act as a linker to connect metal nodes, forming porous materials with potential applications in gas storage and separation.

The synthesis of novel materials like nickel nitride has shown the importance of nitrogen-containing ligands in creating materials with interesting catalytic and physical properties. rsc.org

Emerging Applications and Material Science Potential Excluding Clinical/biological Dosage

A Strategic Intermediate in Advanced Organic Synthesis

4-Fluoro-5-methylpicolinonitrile serves as a crucial building block in the construction of complex molecules, particularly in the realm of heterocyclic chemistry. Its reactivity and distinct functional groups allow for a variety of chemical transformations, making it a versatile tool for organic chemists.

Building Block for Complex Heterocyclic Systems

The structure of this compound, a substituted pyridine (B92270), positions it as a prime starting material for the synthesis of more intricate heterocyclic systems. sigmaaldrich.com Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with the pyridine scaffold being particularly prevalent in pharmacologically active molecules. sigmaaldrich.com The presence of the fluorine atom and the nitrile group offers multiple reaction sites. For instance, the fluorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of a wide array of other functional groups. The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine, providing further avenues for molecular elaboration.

Research into related fluorinated building blocks has demonstrated their utility in creating diverse heterocyclic libraries. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been successfully used in the solid-phase synthesis of various condensed nitrogenous heterocycles like benzimidazoles and quinoxalinones. nih.gov Similarly, the synthesis of fluorinated pyrimidines and pyrazoles has been achieved using fluorinated enolate salts as precursors. nih.gov These examples highlight the potential of fluorinated scaffolds like this compound in the efficient construction of complex, multi-ring systems.

Precursor for Advanced Organic Materials

While specific research on this compound as a direct precursor for electrolytes or optical materials is still emerging, the properties of fluorinated organic compounds suggest significant potential in this area. The incorporation of fluorine into organic molecules can enhance thermal stability, oxidative resistance, and modify electronic properties, all of which are desirable characteristics for materials used in organic electronics. The nitrile group can also be a key functional component in materials such as electrolytes for batteries, where it can influence ion transport and solubility. The development of organic compounds containing fluorine is an increasingly important research topic for functional materials.

Potential in Ligand Design for Catalysis and Coordination Chemistry

The nitrogen atom of the pyridine ring and the nitrile group in this compound make it a promising candidate for ligand design in catalysis and coordination chemistry. Pyridine-based ligands are ubiquitous in transition metal catalysis due to their ability to form stable complexes with a wide range of metal centers. The electronic properties of the ligand, which are influenced by substituents on the pyridine ring, can be fine-tuned to modulate the catalytic activity of the metal complex. The electron-withdrawing nature of the fluorine and nitrile groups in this compound can significantly impact the electron density at the metal center, thereby influencing the catalytic cycle.

Integration into Functional Polymers and Responsive Materials

The development of functional polymers with tailored properties is a major focus of modern materials science. The incorporation of specific monomers into a polymer backbone can impart desired functionalities. This compound, with its reactive fluoro and nitrile groups, could potentially be integrated into polymer chains. For instance, the fluorine atom could be used as a handle for post-polymerization modification, allowing for the attachment of other functional moieties. The polar nitrile group could enhance the polymer's solubility or its interaction with other materials. While direct polymerization of this specific compound has not been widely reported, the principles of polymer chemistry suggest its viability as a monomer or a modifying agent for creating polymers with unique thermal, electronic, or responsive properties.

Applications in Agrochemical and Specialty Chemical Development (Research Phase Only)

The field of agrochemical research has seen a significant impact from the introduction of fluorine-containing compounds. researchgate.net Fluorinated molecules often exhibit enhanced biological activity and metabolic stability, which are critical for the development of effective and persistent crop protection agents. researchgate.net Pyridine-based structures are also a common feature in many successful pesticides. agropages.com

Methylpyridine derivatives are key intermediates in the production of the fourth generation of high-efficacy, low-toxicity agrochemicals, with fluorine-containing pyridine products being a major component. agropages.com The synthesis of trifluoromethylpyridines, for example, is a crucial step in the manufacturing of several modern pesticides. nih.gov Although direct application of this compound in commercial agrochemicals is not yet established, its structural motifs—a fluorinated pyridine ring—make it a compound of interest in the research and development phase for new active ingredients. The combination of the fluoro and methyl groups on the pyridine ring can influence the molecule's uptake, transport, and binding to target sites in pests and weeds.

Probes for Fundamental Chemical Biology Studies (focused on mechanistic insight, not efficacy)

Fluorinated molecules are increasingly being used as probes to study biological systems and mechanisms. The introduction of a fluorine atom, particularly the radioactive isotope fluorine-18 (B77423), allows for non-invasive imaging techniques like Positron Emission Tomography (PET). These imaging studies can provide valuable insights into metabolic pathways, receptor distribution, and drug-target engagement in living organisms.

A related compound, [18F]5-methyl-3-fluoro-4-aminopyridine, has been developed as a PET radioligand for imaging voltage-gated potassium (K+) channels in the brain, which is relevant for studying demyelination. nih.gov This demonstrates the potential of fluorinated and methylated pyridine structures to serve as scaffolds for the development of molecular probes. This compound could, in principle, be radiolabeled with fluorine-18 and investigated as a potential imaging agent for specific biological targets, contributing to a deeper understanding of fundamental biological processes.

Future Research Directions and Unresolved Challenges

Exploration of Novel Reactivity Patterns and Transformation Pathways

The unique electronic properties of 4-Fluoro-5-methylpicolinonitrile, arising from the interplay between the electron-withdrawing fluorine and nitrile groups and the electron-donating methyl group on the pyridine (B92270) ring, suggest a rich and largely unexplored reactive landscape.

Future research should aim to move beyond simple nucleophilic aromatic substitution (SNAr) reactions, which are common for 2-fluoroheteroarenes, and investigate more complex transformations. acs.org This includes:

Catalytic Cross-Coupling: While challenging, the development of catalytic methods for C-H functionalization or cross-coupling at positions other than the activated C-4 could unlock a vast array of derivatives. Recent advances in palladium-catalyzed C-H vinylation and nickel-catalyzed allylation of imines demonstrate the potential for such novel transformations. acs.org

Dearomatization Reactions: The conversion of flat, aromatic fluoropyridines into three-dimensional, saturated piperidine (B6355638) structures is a powerful strategy for creating novel chemical entities for medicinal and materials science applications. nih.gov Exploring the dearomatization-hydrogenation of this compound could yield a variety of all-cis-substituted fluorinated piperidines with defined stereochemistry. nih.gov

Cyclization and Skeletal Rearrangement: Investigating intramolecular reactions to build fused ring systems is another promising frontier. For example, copper-catalyzed skeletal rearrangement-driven cycloisomerization has been used to create complex heterocyclic systems from functionalized diynes. acs.org Designing derivatives of this compound that can undergo such transformations could lead to entirely new classes of polycyclic fluorinated compounds. researchgate.net

Advanced Characterization of Transient Intermediates in Reactions

A fundamental challenge in developing new reactions is understanding their mechanisms. Many transformations involving fluorinated heterocycles proceed through short-lived, highly reactive intermediates that are difficult to detect and characterize. Future research must employ advanced analytical and computational techniques to elucidate these reaction pathways.

Key approaches include:

Spectroscopic Techniques: The use of in-situ spectroscopic methods, such as low-temperature NMR, stopped-flow UV-Vis, and femtosecond transient absorption spectroscopy, can provide snapshots of a reaction as it progresses, enabling the identification of fleeting intermediates. acs.org

Computational Chemistry: Density Functional Theory (DFT) calculations are invaluable for mapping potential energy surfaces, predicting the structures of transition states and intermediates, and corroborating experimental findings. This synergy between computation and experiment is crucial for building a complete mechanistic picture.

Isotopic Labeling Studies: Systematically replacing atoms with their isotopes (e.g., ¹³C, ¹⁵N) and tracking their fate throughout a reaction can provide definitive evidence for proposed mechanistic steps and the involvement of specific intermediates, such as the non-isolable intermediates proposed in some cyclization reactions. researchgate.net

Integration with Machine Learning for Reaction Prediction and Optimization

Machine Learning Application Description Potential Impact
Reaction Outcome PredictionTraining models on existing data from fluorinated pyridine reactions to predict the likely products and yields of new, untested reactions. rsc.orgnih.govReduces the number of failed experiments; prioritizes promising synthetic routes.
Condition OptimizationUsing algorithms to explore the vast parameter space (e.g., catalyst, solvent, temperature, concentration) to find the optimal conditions for a desired transformation. technologynetworks.comchemcopilot.comchemcopilot.comAccelerates process development, improves yields, and minimizes waste. technologynetworks.comchemcopilot.com
Property PredictionDeveloping models to predict the physicochemical properties (e.g., solubility, lipophilicity, electronic properties) of novel derivatives based on their structure alone. acs.orgEnables virtual screening of large compound libraries to identify candidates with desired characteristics for specific applications.
Automated SynthesisIntegrating ML algorithms with robotic laboratory platforms to create autonomous systems that can plan and execute complex syntheses with minimal human intervention. pharmafeatures.commdpi.comEnhances reproducibility and accelerates the discovery and production of new molecules.

The development of robust ML models is contingent on the availability of large, high-quality datasets. ucla.edu A concerted effort to systematically generate and share reaction data for fluorinated heterocycles will be crucial for realizing the full potential of AI in this field.

Expanding the Scope of Fluorinated Picolinonitrile Derivatives in Materials Innovation

The unique properties conferred by the fluorine atom—including high thermal stability, chemical resistance, and specific electronic effects—make fluorinated compounds highly attractive building blocks for advanced materials. mdpi.com Derivatives of this compound could serve as key components in a new generation of functional materials.

Future research directions include:

Fluorinated Polymers: Incorporating this moiety into polymer backbones could lead to materials with tailored properties, such as high dielectric strength, low surface energy, and enhanced stability. mdpi.com These could find applications in electronics, specialty coatings, and membranes.

Liquid Crystals: The rigid, polar structure of the picolinonitrile core could be exploited in the design of novel liquid crystalline materials. The fluorine and methyl substituents allow for fine-tuning of molecular packing and electronic properties, which are critical for display and sensor applications.

Functional Nanomaterials: The surface of nanomaterials can be functionalized with derivatives of this compound to impart specific properties. mdpi.commdpi.com For example, the nitrile group could be used as an anchor point to graft the molecule onto nanoparticles, creating materials with unique optical or catalytic activities. The resulting fluorinated surface could enhance stability or modulate interactions with biological systems. mdpi.com

Organic Electronics: The electron-withdrawing nature of the fluoro and cyano groups makes this scaffold a candidate for n-type organic semiconductors. Further functionalization could lead to materials for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.